REACTION_CXSMILES
|
CN(CCN(C)C)C.[CH2:9]([O:11][C:12](=[O:21])[NH:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[N:15]=1)[CH3:10].N#N.[Li]CCCC.[I:29]I>C1COCC1>[CH2:9]([O:11][C:12](=[O:21])[NH:13][C:14]1[C:19]([I:29])=[CH:18][CH:17]=[C:16]([F:20])[N:15]=1)[CH3:10]
|
Name
|
|
Quantity
|
28.6 mL
|
Type
|
reactant
|
Smiles
|
CN(C)CCN(C)C
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Name
|
|
Quantity
|
13.41 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(NC1=NC(=CC=C1)F)=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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N#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
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Smiles
|
II
|
Name
|
|
Quantity
|
300 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
|
CUSTOM
|
Details
|
the mixture was stirred for 2 hours at −78° C
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To the stirred reaction mixture
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Type
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STIRRING
|
Details
|
the mixture was stirred for 1 hour at −78° C
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was subsequently quenched with a saturated Na2S2O3 solution
|
Type
|
TEMPERATURE
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Details
|
to warm to ambient temperature
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Type
|
ADDITION
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Details
|
Ethyl acetate was added to the mixture
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Type
|
WASH
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Details
|
the organic layer was washed with a saturated NaHCO3 solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by flash chromatography (diethyl ether/PE (1/3) to 1/1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(NC1=NC(=CC=C1I)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.86 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |